Mass Spectrometry Differentiation: +3.02 Da Mass Shift Enables Unambiguous SRM/MRM Discrimination from the Non-Deuterated Analyte
5-Methoxy-2-benzimidazolethiol-d3 (C₈H₅D₃N₂OS, MW 183.25 Da) provides a nominal mass shift of +3 Da and an exact mass shift of +3.018 Da relative to the non-deuterated parent (C₈H₈N₂OS, MW 180.23 Da) . This mass increment places the [M+H]⁺ ion of the d3 species three m/z units above that of the unlabeled compound, allowing the two species to be resolved in the quadrupole mass analyzer without chromatographic separation while maintaining co-elution—the gold standard for SIL-IS design [1]. In the validated LC-MS/MS method for captopril quantification where 5-methoxy-1H-benzimidazole-2-thiol served as internal standard (MRM transition 371→260 amu for the derivatized IS), substitution with the d3 form would shift the IS transition to 374→263 amu, eliminating any potential cross-talk from naturally occurring isotopologue contributions of the analyte that contaminate the IS channel [2].
| Evidence Dimension | Molecular ion mass shift for MS detection discrimination |
|---|---|
| Target Compound Data | 183.25 Da (molecular weight); [M+H]⁺ = 184.25 m/z |
| Comparator Or Baseline | 5-Methoxy-2-benzimidazolethiol (non-deuterated): 180.23 Da; [M+H]⁺ = 181.23 m/z |
| Quantified Difference | Δm = +3.02 Da (nominal +3 Da); 1.67% relative mass increase |
| Conditions | ESI-MS positive ion mode; molecular ion region |
Why This Matters
This mass shift is the minimum requirement for the compound to function as a SIL-IS; without it, the internal standard signal is indistinguishable from the analyte in MS detection, precluding quantitative LC-MS/MS application.
- [1] Russak EM, Bednarczyk EM. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216. View Source
- [2] Medvedovici A, Albu F, Sora DI, Udrescu S, Galaon T, David V. Assay of free captopril in human plasma as monobromobimane derivative, using RPLC/(+)ESI/MS/MS: validation aspects and bioequivalence evaluation. Biomed. Chromatogr., 2009. View Source
